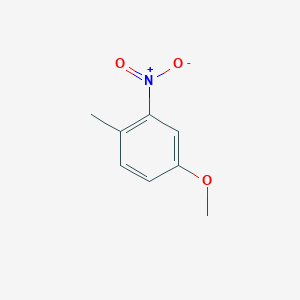

4-Methyl-3-nitroanisole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

4-methoxy-1-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-3-4-7(12-2)5-8(6)9(10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBORNNNGTJSTLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80169907 | |

| Record name | 4-Methyl-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17484-36-5 | |

| Record name | 4-Methoxy-1-methyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17484-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017484365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.712 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methyl-3-nitroanisole (CAS: 17484-36-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methyl-3-nitroanisole, a valuable chemical intermediate in organic synthesis. This document consolidates its physicochemical properties, spectroscopic data, and key applications, with a focus on its role in synthetic methodologies.

Physicochemical Properties

This compound, also known as 4-methoxy-2-nitrotoluene, is a light yellow liquid at room temperature.[1] It is characterized by the following properties:

| Property | Value | Reference |

| CAS Number | 17484-36-5 | |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| Melting Point | 17 °C | |

| Boiling Point | 266-267 °C | |

| Density | 1.207 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.552 | |

| Solubility | Insoluble in water; soluble in chloroform.[1] | |

| Appearance | Light yellow liquid | [1] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group, and the methyl group. The exact chemical shifts and coupling constants would be influenced by the positions of the substituents on the benzene (B151609) ring.

¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom in the molecule.

Note: While specific peak assignments and coupling constants were not fully detailed in the available search results, typical chemical shift ranges for similar aromatic compounds can be consulted for interpretation.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include:

-

C-H stretching (aromatic and aliphatic): Around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹.

-

NO₂ stretching (asymmetric and symmetric): Strong absorptions typically in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹.

-

C-O stretching (ether): In the region of 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric).

-

C=C stretching (aromatic): Around 1600-1450 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 167. The fragmentation pattern would be influenced by the substituents on the aromatic ring, with common losses including the nitro group (NO₂), methyl group (CH₃), and methoxy group (OCH₃).

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 4-methylanisole (B47524). This reaction typically yields a mixture of isomers, from which this compound must be separated.

Experimental Protocol: Nitration of 4-Methylanisole

This is a representative protocol based on general knowledge of electrophilic aromatic substitution reactions. Specific conditions may need to be optimized.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 4-methylanisole in a suitable solvent (e.g., acetic anhydride (B1165640) or a chlorinated solvent) to a low temperature (e.g., 0-5 °C) using an ice bath.

-

Preparation of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to the dropping funnel.

-

Addition of Nitrating Agent: Add the nitrating agent dropwise to the stirred solution of 4-methylanisole while maintaining the low temperature. The reaction is exothermic and careful control of the addition rate is crucial to prevent over-nitration and side reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by pouring the mixture over crushed ice. Neutralize the acidic solution carefully with a base, such as sodium bicarbonate solution.

-

Extraction: Extract the product mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate). Remove the solvent under reduced pressure. The resulting crude product, a mixture of isomers, can be purified by column chromatography to isolate this compound.

Caption: Synthesis of this compound via nitration of 4-methylanisole.

Applications in Organic Synthesis

This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Synthesis of Acetylcholinesterase Inhibitors

One notable application is its use as a precursor in the synthesis of acetylcholinesterase (AChE) inhibitors. These compounds are of significant interest in the development of treatments for Alzheimer's disease. The synthesis would typically involve the reduction of the nitro group to an amine, followed by further functionalization to build the desired inhibitor scaffold.

Experimental Workflow: General Scheme for AChE Inhibitor Synthesis

The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of a potential acetylcholinesterase inhibitor.

Caption: General workflow for the synthesis of an AChE inhibitor from this compound.

Safety Information

This compound is classified as harmful if swallowed and causes serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a key building block in organic synthesis with well-defined physicochemical and spectroscopic properties. Its utility as a precursor for more complex molecules, particularly in the synthesis of potential therapeutic agents like acetylcholinesterase inhibitors, makes it a compound of interest for researchers in drug discovery and development. Careful handling in accordance with safety guidelines is essential.

References

Physicochemical Properties of 4-Methyl-3-nitroanisole

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-nitroanisole

This technical guide provides a comprehensive overview of the physical properties of this compound, intended for researchers, scientists, and professionals in drug development. This document details key physicochemical data, outlines experimental protocols for their determination, and includes a workflow for its purification and characterization.

This compound, also known as 4-methoxy-2-nitrotoluene, is an organic compound with the chemical formula C₈H₉NO₃.[1] It presents as a light yellow to yellow liquid at room temperature.[1] Its properties make it a useful intermediate in various organic syntheses.[2][3]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₃ | [1] |

| Molecular Weight | 167.16 g/mol | [1][4] |

| CAS Number | 17484-36-5 | [1] |

| Appearance | Light yellow to yellow liquid | [1] |

| Melting Point | 17 °C | [1] |

| Boiling Point | 266-267 °C | [1] |

| Density | 1.207 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.552 | [1] |

| Flash Point | > 230 °F (> 110 °C) | [1] |

| Water Solubility | Insoluble | [1] |

| Solubility | Soluble in Chloroform | [1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[5] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[6]

Methodology:

-

Sample Preparation: A small amount of the solid compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[7][8] The tube is tapped gently to ensure dense packing.[8]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is then placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a heated metal block.[6]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[6][8] Constant stirring is necessary for an oil bath to ensure uniform temperature distribution.[7]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the range.[5]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[9] The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[10]

Methodology:

-

Sample Preparation: A few milliliters of the liquid are placed in a small test tube.[11] A capillary tube, sealed at one end, is inverted and placed into the liquid (open end down).[9][10]

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so it can be heated in a Thiele tube containing heating oil.[9][10] The top of the test tube should be above the oil level.[10]

-

Heating: The side arm of the Thiele tube is heated gently.[10] As the temperature rises, air trapped in the capillary tube will bubble out.[9] Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tip.[10]

-

Observation: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[9][10]

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[12] It relies on the principle that the solubility of a compound in a solvent increases with temperature.[13]

Methodology:

-

Solvent Selection: An ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures, while impurities should remain soluble at all temperatures.[14][15]

-

Dissolution: The impure compound is placed in a flask, and a minimum amount of hot solvent is added to completely dissolve it near the solvent's boiling point.[12][13]

-

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered by gravity to remove them.[13]

-

Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed to room temperature, and then often in an ice bath to maximize crystal formation.[12][13] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[12]

-

Crystal Collection: The purified crystals are collected by vacuum filtration using a Büchner funnel.[16]

-

Washing and Drying: The collected crystals are washed with a small amount of ice-cold solvent to remove any adhering impurities and then dried to remove all traces of the solvent.[15][16]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique used to separate, identify, and quantify components of a volatile mixture.[17][18] The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides structural information by fragmenting the molecules and measuring the mass-to-charge ratio of these fragments.[17][19]

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., acetone, dichloromethane).[19][20] The concentration is typically around 10 µg/mL.[20]

-

Injection: A small volume (typically 1 µL) of the sample is injected into the heated inlet of the gas chromatograph, where it is vaporized and carried by an inert gas (e.g., helium) onto the column.[18][21]

-

Separation: As the sample travels through the GC column, its components are separated based on their differential partitioning between the mobile gas phase and the stationary phase lining the column.[21] The column temperature is typically programmed to ramp up to facilitate the elution of all components.[20]

-

Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer. There, it is ionized (typically by electron impact), causing the molecule to fragment in a predictable pattern.[19] The mass spectrometer detects and records the mass-to-charge ratio of the molecular ion and its fragments, generating a mass spectrum that serves as a molecular fingerprint for identification.[21]

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the purification and subsequent characterization of this compound.

Caption: A flowchart of the purification and characterization process.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. This compound | 17484-36-5 [chemicalbook.com]

- 3. This compound CAS#: 17484-36-5 [m.chemicalbook.com]

- 4. This compound | C8H9NO3 | CID 87137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pennwest.edu [pennwest.edu]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. people.chem.umass.edu [people.chem.umass.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 15. Recrystallization [sites.pitt.edu]

- 16. youtube.com [youtube.com]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. chemlab.truman.edu [chemlab.truman.edu]

- 19. memphis.edu [memphis.edu]

- 20. uoguelph.ca [uoguelph.ca]

- 21. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of 4-Methyl-3-nitroanisole, a key aromatic intermediate in organic synthesis.

Chemical Structure and Formula

This compound, also known as 4-methoxy-2-nitrotoluene, is an organic compound with the chemical formula C₈H₉NO₃.[1] Its structure features a benzene (B151609) ring substituted with a methyl group, a nitro group, and a methoxy (B1213986) group at positions 4, 3, and 1, respectively.

Molecular Formula: C₈H₉NO₃[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 167.16 g/mol | [2][3] |

| Appearance | Light yellow liquid | [4] |

| Melting Point | 17 °C (lit.) | [2][3] |

| Boiling Point | 266-267 °C (lit.) | [2][3] |

| Density | 1.207 g/mL at 25 °C (lit.) | [2][3] |

| Refractive Index (n20/D) | 1.552 (lit.) | [2][3] |

| Flash Point | >230 °F (>110 °C) - closed cup | [2][4] |

| Solubility | Insoluble in water, soluble in chloroform. | [4][5] |

| CAS Number | 17484-36-5 | [2][3] |

| SMILES String | COc1ccc(C)c(c1)--INVALID-LINK--=O | [2] |

| InChI Key | JBORNNNGTJSTLC-UHFFFAOYSA-N | [2] |

Experimental Protocols

Synthesis of this compound via Nitration of 4-Methylanisole (B47524)

The primary method for the synthesis of this compound is the electrophilic aromatic substitution reaction, specifically the nitration of 4-methylanisole. The following protocol is a representative procedure based on established methods for the nitration of similar aromatic compounds.

Materials and Reagents:

-

4-Methylanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized water

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (or Sodium Sulfate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled (0-5 °C) amount of concentrated sulfuric acid with constant stirring. This mixture should be prepared in an ice bath and kept cold.

-

Reaction Setup: Place a measured quantity of 4-methylanisole into a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to between 0 and 5 °C.

-

Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylanisole. The temperature of the reaction mixture should be carefully maintained below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Extraction: Once the ice has melted, extract the product into a suitable organic solvent such as dichloromethane.

-

Washing: Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by vacuum distillation or column chromatography.

Caption: Experimental workflow for the synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Precursor for Acetylcholinesterase Inhibitors

A significant application of this compound is its use as a starting material in the synthesis of acetylcholinesterase (AChE) inhibitors. AChE is a key enzyme in the nervous system, and its inhibitors are used in the treatment of conditions such as Alzheimer's disease and myasthenia gravis. The nitro and methyl groups on the aromatic ring provide handles for further chemical modifications to build the final pharmacologically active compounds.

Caption: Logical relationship of this compound as a precursor.

Use as an External Standard

In analytical chemistry, this compound has been utilized as an external standard. Its stability and distinct chemical properties make it a reliable reference compound for the quantification of other substances in complex mixtures using techniques such as chromatography.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

Hazard Classifications:

Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Lab coat

Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.

This guide provides a foundational understanding of this compound for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into specific reaction conditions and applications is recommended for advanced studies.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. benchchem.com [benchchem.com]

- 4. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent developments in the synthesis of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methyl-3-nitroanisole from 4-Methyl-3-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-methyl-3-nitroanisole from 4-methyl-3-nitrophenol (B15662). The primary method detailed is the Williamson ether synthesis, a robust and widely applicable method for the preparation of ethers. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations to aid in the understanding of the synthesis workflow and underlying principles.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. Its synthesis from 4-methyl-3-nitrophenol is a key transformation that introduces a methyl ether group, significantly altering the electronic and steric properties of the molecule. The most common and efficient method for this conversion is the Williamson ether synthesis, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this reaction, the phenolic proton of 4-methyl-3-nitrophenol is first abstracted by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then attacks an electrophilic methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, to form the desired ether product, this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of the reactant and product is provided in the table below for easy reference.

| Property | 4-Methyl-3-nitrophenol (Reactant) | This compound (Product) |

| Molecular Formula | C₇H₇NO₃ | C₈H₉NO₃ |

| Molecular Weight | 153.14 g/mol [1] | 167.16 g/mol [2] |

| Appearance | White to light yellow powder | Liquid |

| Melting Point | 78-81 °C[1] | 17 °C[2] |

| Boiling Point | Not available | 266-267 °C[2] |

| Density | Not available | 1.207 g/mL at 25 °C[2] |

| CAS Number | 2042-14-0[1] | 17484-36-5[2] |

Experimental Protocol: Williamson Ether Synthesis

The following protocol is a representative procedure for the synthesis of this compound from 4-methyl-3-nitrophenol using dimethyl sulfate as the methylating agent.

Materials:

-

4-Methyl-3-nitrophenol

-

Sodium hydroxide (B78521) (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Deprotonation of the Phenol: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-3-nitrophenol (1.0 equivalent) in acetone. To this solution, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise with stirring. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Methylation Reaction: To the stirred solution of the sodium phenoxide, add dimethyl sulfate (1.2 equivalents) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux and maintain it for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the acetone using a rotary evaporator. To the resulting aqueous residue, add dichloromethane to extract the organic product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that the yield is an estimate based on similar reactions and may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Reactant: 4-Methyl-3-nitrophenol | 1.0 eq |

| Base: Sodium Hydroxide | 1.1 eq |

| Methylating Agent: Dimethyl Sulfate | 1.2 eq |

| Solvent | Acetone |

| Reaction Temperature | Reflux |

| Reaction Time | 3-4 hours |

| Expected Yield | 85-95% (estimated) |

Spectroscopic Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the methyl group on the aromatic ring, and the methoxy (B1213986) group.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C ether linkage, the nitro group (NO₂), and the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Visualizations

Reaction Scheme

The overall chemical transformation is depicted in the following reaction scheme:

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

4-Methyl-3-nitrophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Dimethyl Sulfate: Highly toxic, carcinogenic, and corrosive. Handle with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Acetone and Dichloromethane: Flammable and volatile organic solvents. Handle in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

This guide provides a detailed framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol based on their specific laboratory conditions and available resources.

References

Spectroscopic data of 4-Methyl-3-nitroanisole (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound 4-Methyl-3-nitroanisole (C₈H₉NO₃, Molecular Weight: 167.16 g/mol ). The following sections detail its Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining these spectra are also provided, along with a visual representation of the general spectroscopic analysis workflow.

Data Presentation

The spectroscopic data for this compound is summarized in the tables below. It is important to note that while direct experimental data for the target molecule is referenced, the NMR data presented is based on the closely related analogue, 4-methyl-3-nitroaniline, and serves as a strong predictive model for the expected spectral features of this compound.

¹H NMR Data (Predicted based on 4-Methyl-3-nitroaniline in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.5 - 7.8 | d | ~2.5 | Ar-H |

| ~7.3 - 7.5 | dd | ~8.5, 2.5 | Ar-H |

| ~7.0 - 7.2 | d | ~8.5 | Ar-H |

| ~3.9 | s | - | -OCH₃ |

| ~2.4 | s | - | Ar-CH₃ |

¹³C NMR Data (Predicted based on 4-Methyl-3-nitroaniline in DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155 | Ar-C-OCH₃ |

| ~148 | Ar-C-NO₂ |

| ~135 | Ar-C |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~56 | -OCH₃ |

| ~20 | Ar-CH₃ |

Infrared (IR) Spectroscopy Data

While a specific peak list is not publicly available, the IR spectrum of this compound is expected to exhibit the following characteristic absorption bands based on its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100 - 3000 | Aromatic C-H | Stretching |

| 2950 - 2850 | C-H (methyl, methoxy) | Stretching |

| 1600, 1475 | Aromatic C=C | Stretching |

| 1550 - 1500, 1350 - 1300 | Nitro (NO₂) | Asymmetric & Symmetric Stretching |

| 1250 - 1000 | C-O (ether) | Stretching |

Mass Spectrometry (MS) Data

The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.[1]

| m/z | Relative Intensity | Assignment |

| 167 | Moderate | [M]⁺ (Molecular Ion) |

| 150 | High | [M-OH]⁺ or [M-NH]⁺ fragment |

| 122 | High | [M-NO₂]⁺ fragment |

| 77 | Moderate | [C₆H₅]⁺ fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

1. Sample Preparation:

-

Approximately 5-20 mg of the this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

The solution is then transferred to a 5 mm NMR tube. The tube is capped and carefully wiped clean.

2. Instrument Setup:

-

The NMR spectrometer is set to the appropriate frequency for the desired nucleus (¹H or ¹³C).

-

The prepared NMR tube is placed in a spinner and inserted into the magnet of the spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent to ensure field stability.

-

Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition:

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is performed to simplify the spectrum by removing C-H coupling.

-

Key acquisition parameters such as the number of scans, pulse width, and relaxation delay are set to achieve an adequate signal-to-noise ratio.

4. Data Processing:

-

The acquired free induction decay (FID) signal is processed using a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the liquid this compound sample is placed directly onto the ATR crystal.

2. Instrument Setup:

-

The FTIR spectrometer is powered on, and the instrument's internal diagnostics are checked.

-

A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental contributions.

3. Data Acquisition:

-

The sample is brought into firm contact with the ATR crystal.

-

The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

4. Data Processing:

-

The sample spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

1. Sample Preparation:

-

The this compound sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization. A dilute solution of the sample in a volatile organic solvent is prepared.

2. Instrument Setup:

-

The mass spectrometer is tuned and calibrated using a known standard.

-

The ionization source, commonly electron ionization (EI) for this type of molecule, is activated. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

3. Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated.

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

4. Data Processing:

-

A mass spectrum is generated, plotting ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight of the compound.

-

The fragmentation pattern is analyzed to provide structural information.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

Solubility Profile of 4-Methyl-3-nitroanisole: A Technical Guide for Researchers

For Immediate Release

Introduction to 4-Methyl-3-nitroanisole

This compound is an aromatic organic compound with potential applications in chemical synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is critical for its effective use in processes such as reaction chemistry, purification, and formulation. This guide addresses the current knowledge gap regarding its quantitative solubility and provides a framework for its experimental determination.

Solubility Data

Qualitative Solubility of this compound

Direct quantitative solubility data for this compound in common organic solvents is sparse in publicly accessible literature. However, qualitative assessments have been noted.

| Solvent | Solubility |

| Water | Insoluble[1] |

| Chloroform | Soluble[1] |

Solubility of Structurally Similar Compounds

In the absence of specific data for this compound, the solubility of structurally related compounds such as nitrotoluene and nitroanisole isomers can provide valuable insights for solvent selection. It is crucial to note that these values are for estimation purposes only and experimental verification for this compound is strongly recommended.

| Compound | Solvent | Solubility |

| 3-Nitrotoluene | Ethanol | Soluble[2][3] |

| Acetone | Soluble[2] | |

| Toluene | Soluble[2] | |

| o-Nitrotoluene | Hexane | Soluble[4] |

| Benzene | Soluble[4] | |

| Ethyl Acetate | Soluble[4] | |

| 3-Nitroanisole | Methanol | Soluble[5] |

| Ethanol | Soluble[5] | |

| Acetone | Soluble[5] | |

| p-Nitrotoluene | Ethanol | Soluble[6] |

| Ether | Soluble[6] | |

| Benzene | Soluble[6] |

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of a solid organic compound, such as this compound, in an organic solvent using the isothermal equilibrium shake-flask method.

Materials

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same solvent to a concentration that is within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations of this compound in each respective solvent.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, typically expressed in units of g/100 mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

This guide underscores the necessity of experimental determination for accurate solubility data of this compound. The provided information on related compounds and the detailed experimental protocol serve as a valuable resource for researchers initiating work with this compound.

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 3-Nitrotoluene | C7H7NO2 | CID 7422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chembk.com [chembk.com]

4-Methyl-3-nitroanisole melting point and boiling point

An In-depth Technical Guide to the Physical Properties of 4-Methyl-3-nitroanisole

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in drug development who may utilize this compound in organic synthesis. This compound serves as a valuable starting material and standard in various chemical syntheses, including for acetylcholinesterase inhibitors and in the generation of antibody catalysts.

Physicochemical Data of this compound

The fundamental physical constants of this compound are critical for its handling, characterization, and application in experimental settings. The following table summarizes these properties as established in the scientific literature.

| Property | Value | Reference |

| CAS Number | 17484-36-5 | [1][2] |

| Molecular Formula | C8H9NO3 | [1][2] |

| Molecular Weight | 167.16 g/mol | [1][2] |

| Melting Point | 17 °C | [1] |

| Boiling Point | 266-267 °C | [1] |

| Density | 1.207 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.552 | [1] |

Experimental Determination of Physical Properties

The referenced "literature" values for the melting and boiling points of this compound are determined through standardized experimental protocols. Below are detailed methodologies typical for such characterizations.

Melting Point Determination

The melting point of a substance is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Capillary tube melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Mortar and pestle

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated) or digital temperature probe

Procedure:

-

Sample Preparation: A small, dry sample of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer or temperature probe.

-

Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate is used initially to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this temperature range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Distillation apparatus (including a heating mantle, boiling flask, condenser, and collection flask) or a Thiele tube setup for micro-scale determination.

-

Boiling chips or a magnetic stirrer

-

Thermometer (calibrated)

-

Small test tube and capillary tube (for micro method)

Procedure (Distillation Method):

-

Apparatus Setup: A small volume (e.g., 25-50 mL) of this compound is placed in a round-bottom boiling flask with a few boiling chips to ensure smooth boiling.

-

Heating: The flask is heated gently using a heating mantle.

-

Temperature Measurement: A thermometer is positioned in the distillation head such that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the thermometer measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

-

Observation and Data Recording: As the liquid boils, the vapor rises, and its temperature is recorded. The boiling point is the stable temperature observed on the thermometer during a steady distillation. This temperature should be corrected for atmospheric pressure if it deviates significantly from standard pressure (760 mmHg).

Workflow Visualization

The logical flow for determining the physical properties of a chemical compound like this compound can be visualized as follows:

Caption: Workflow for the experimental determination of melting and boiling points.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors Derived from 4-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of two distinct classes of acetylcholinesterase (AChE) inhibitors, namely tacrine (B349632) analogues and carbamate-based inhibitors, utilizing 4-Methyl-3-nitroanisole as a common starting material. The protocols detailed herein are based on established synthetic methodologies and provide a framework for the development of novel AChE inhibitors for potential therapeutic applications, particularly in the context of Alzheimer's disease.

Introduction

Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. They function by impeding the breakdown of the neurotransmitter acetylcholine (B1216132), thereby enhancing cholinergic neurotransmission in the brain. This document outlines two synthetic pathways starting from the readily available chemical, this compound, to generate potent acetylcholinesterase inhibitors. The first pathway leads to the synthesis of a tacrine analogue, a class of compounds known for their potent AChE inhibitory activity. The second pathway describes the synthesis of a carbamate-based inhibitor, inspired by the structure of rivastigmine (B141), which acts as a pseudo-irreversible inhibitor of the enzyme.

Part 1: Synthesis of a Tacrine Analogue

The synthesis of the tacrine analogue from this compound is a multi-step process that involves the initial reduction of the nitro group, followed by the introduction of a nitrile group, and finally, a cyclization reaction to form the characteristic tetracyclic core of tacrine.

Experimental Protocols

Step 1: Reduction of this compound to 4-Methoxy-2-methylaniline

This procedure outlines the reduction of the nitro group to an amine using hydrazine (B178648) hydrate (B1144303) catalyzed by Raney Nickel.

-

Materials:

-

This compound

-

Raney Nickel (50% slurry in water)

-

Hydrazine hydrate (80%)

-

Ethanol

-

Diatomaceous earth (Celite®)

-

Anhydrous sodium sulfate (B86663)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Reflux condenser

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1 equivalent) in ethanol.

-

Carefully add a catalytic amount of Raney Nickel slurry.

-

To the stirred suspension, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. An exothermic reaction is expected.

-

After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-Methoxy-2-methylaniline.

-

Step 2: Synthesis of 2-Amino-5-methoxy-4-methylbenzonitrile

This step involves the introduction of a nitrile group ortho to the amino group of 4-Methoxy-2-methylaniline. This can be achieved through a Sandmeyer-type reaction following diazotization.

-

Materials:

-

4-Methoxy-2-methylaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (B80452)

-

Copper(I) cyanide

-

Potassium cyanide

-

Sodium carbonate

-

Ice bath

-

-

Procedure:

-

Dissolve 4-Methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 equivalents) in water, keeping the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution. A reaction will occur, often with the evolution of nitrogen gas.

-

Stir the reaction mixture at room temperature for several hours, then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure completion.

-

Cool the mixture and neutralize with a sodium carbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography to obtain 2-Amino-5-methoxy-4-methylbenzonitrile.

-

Step 3: Friedländer Annulation to form the Tacrine Analogue

This final step involves the condensation of the synthesized aminobenzonitrile with cyclohexanone (B45756) in the presence of a Lewis acid catalyst to form the tetracyclic tacrine analogue.[1][2]

-

Materials:

-

2-Amino-5-methoxy-4-methylbenzonitrile

-

Cyclohexanone

-

Zinc chloride (anhydrous)

-

Toluene (anhydrous)

-

Sodium hydroxide (B78521) solution (10%)

-

-

Procedure:

-

To a solution of 2-Amino-5-methoxy-4-methylbenzonitrile (1 equivalent) and cyclohexanone (1.2 equivalents) in anhydrous toluene, add anhydrous zinc chloride (1.5 equivalents).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature and carefully add a 10% aqueous solution of sodium hydroxide.

-

Stir the mixture vigorously for 30 minutes.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired tacrine analogue.

-

Quantitative Data for Tacrine Analogues

The following table summarizes the acetylcholinesterase inhibitory activity (IC50 values) of various tacrine analogues reported in the literature to provide a reference for expected potency.[3][4][5][6][7]

| Compound | AChE IC50 (nM) | Reference |

| Tacrine | 55 | [3] |

| Analogue 1 | 12.97 | [3] |

| Analogue 2 | 5.17 | [3] |

| Analogue 3 | 7.14 | [3] |

| Analogue 4 | 9.5 | [3] |

| Analogue 5 | 69 | [3] |

Synthetic Workflow for Tacrine Analogue

Caption: Synthetic pathway for the tacrine analogue.

Part 2: Synthesis of a Carbamate-Based Inhibitor

This pathway describes the synthesis of a carbamate-based acetylcholinesterase inhibitor from this compound. The key steps involve the demethylation of the methoxy (B1213986) group to a phenol, reduction of the nitro group, and subsequent carbamoylation.

Experimental Protocols

Step 1: Demethylation of this compound to 4-Methyl-3-nitrophenol

This protocol describes the cleavage of the methyl ether to yield the corresponding phenol.

-

Materials:

-

This compound

-

Boron tribromide (BBr3) or Hydrobromic acid (HBr)

-

Dichloromethane (B109758) (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Ice bath

-

-

Procedure (using BBr3):

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-Methyl-3-nitrophenol.

-

Step 2: Reduction of 4-Methyl-3-nitrophenol to 3-Amino-4-methylphenol

This step is analogous to the reduction in the tacrine synthesis pathway.

-

Materials:

-

4-Methyl-3-nitrophenol

-

Raney Nickel (50% slurry in water)

-

Hydrazine hydrate (80%)

-

Ethanol

-

-

Procedure:

-

Follow the procedure described in Part 1, Step 1, using 4-Methyl-3-nitrophenol as the starting material.

-

Step 3: Carbamoylation of 3-Amino-4-methylphenol

This final step introduces the carbamate (B1207046) moiety to the phenolic hydroxyl group.

-

Materials:

-

3-Amino-4-methylphenol

-

Dimethylcarbamoyl chloride

-

Dichloromethane (anhydrous)

-

-

Procedure:

-

Dissolve 3-Amino-4-methylphenol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridine or triethylamine (1.5 equivalents) to the solution.

-

Slowly add dimethylcarbamoyl chloride (1.2 equivalents) to the stirred solution at room temperature.

-

Stir the reaction mixture for 12-24 hours at room temperature, monitoring by TLC.

-

Wash the reaction mixture with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final carbamate inhibitor.

-

Quantitative Data for Carbamate-Based Inhibitors

The following table provides IC50 values for rivastigmine and some of its analogues to serve as a benchmark for the synthesized carbamate inhibitor.[8][9][10][11][12]

| Compound | AChE IC50 (µM) | Reference |

| Rivastigmine | 4.15 - 32.1 | [8][11] |

| Analogue 6 | 14 | [8] |

| Analogue 7 | 17.6 | [8] |

| Analogue 8 | 21.4 | [8] |

| Analogue 9 | 71.1 | [10] |

Synthetic Workflow for Carbamate-Based Inhibitor

Caption: Synthetic pathway for the carbamate inhibitor.

Mechanism of Action: Acetylcholinesterase Inhibition

Acetylcholinesterase inhibitors prevent the breakdown of acetylcholine (ACh) in the synaptic cleft, thereby increasing its concentration and duration of action. This leads to enhanced stimulation of postsynaptic cholinergic receptors.[13]

-

Tacrine analogues are typically reversible, non-covalent inhibitors that bind to the active site of AChE, preventing acetylcholine from accessing it.

-

Carbamate inhibitors , such as the one synthesized in Part 2, act as pseudo-irreversible inhibitors. They react with a serine residue in the active site of AChE to form a carbamoylated enzyme that is much more stable and hydrolyzes much more slowly than the acetylated enzyme formed during normal catalysis. This effectively inactivates the enzyme for a prolonged period.

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Mechanism of acetylcholinesterase inhibition.

References

- 1. jchps.com [jchps.com]

- 2. scite.ai [scite.ai]

- 3. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Azo Dyes from 4-Methyl-3-nitroanisole

These application notes provide a comprehensive guide for researchers and scientists on the utilization of 4-Methyl-3-nitroanisole as a starting material for the synthesis of azo dyes. The protocols detail the necessary chemical transformations, beginning with the reduction of the nitro group, followed by diazotization and subsequent coupling to form a vibrant azo dye.

Azo dyes are a prominent class of organic colorants characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, offering a versatile route to a wide spectrum of colors. The overall process involves two primary stages: the diazotization of a primary aromatic amine to form a diazonium salt, and the subsequent coupling of this salt with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine.[1]

This compound does not possess the primary amine group required for diazotization. Therefore, a preliminary reduction step is necessary to convert the nitro group (-NO₂) into an amino group (-NH₂), yielding 4-methoxy-2-methylaniline (B89876). This intermediate can then be diazotized and coupled to produce the final azo dye.

Experimental Protocols

The synthesis is a multi-step process. The following protocols provide detailed methodologies for each key stage, from the precursor reduction to the final azo dye synthesis.

Protocol 1: Reduction of this compound to 4-methoxy-2-methylaniline

This protocol outlines the catalytic hydrogenation of this compound to produce the essential amine intermediate, 4-methoxy-2-methylaniline. This method is adapted from standard procedures for the reduction of aromatic nitro compounds.[2][3]

Materials:

-

This compound

-

10% Palladium on activated carbon (Pd/C) catalyst

-

Hydrogen gas (H₂) source

-

Filtration medium (e.g., Celite)

-

Round-bottom flask or hydrogenation vessel

-

Magnetic stirrer and stir bar

-

Filtration apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.[2]

-

Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution. The typical catalyst loading is 5-10% by weight of the starting material.

-

Seal the vessel and purge the system with an inert gas, such as nitrogen, before introducing hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm or higher, depending on the apparatus) at room temperature.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, purge the vessel again with an inert gas to safely remove any residual hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[2]

-

Wash the filter cake with a small amount of the solvent to ensure complete recovery of the product.

-

Evaporate the solvent from the filtrate under reduced pressure to yield crude 4-methoxy-2-methylaniline. The product can be used directly in the next step or purified further by distillation or column chromatography if required.

Protocol 2: Diazotization of 4-methoxy-2-methylaniline

This protocol describes the conversion of the synthesized 4-methoxy-2-methylaniline into its corresponding diazonium salt. Diazonium salts are typically unstable and are prepared in situ at low temperatures for immediate use in the coupling reaction.[1]

Materials:

-

4-methoxy-2-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Distilled Water

-

Ice

-

Beakers

-

Magnetic stirrer and stir bar

Procedure:

-

In a beaker, dissolve 4-methoxy-2-methylaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the beaker in an ice-water bath to maintain a temperature of 0-5 °C.[1]

-

In a separate beaker, prepare a solution of sodium nitrite (1.1 equivalents) in cold distilled water.

-

Slowly add the cold sodium nitrite solution dropwise to the cooled aniline (B41778) solution with constant, vigorous stirring.[1]

-

Ensure the temperature is strictly maintained between 0-5 °C throughout the addition of the nitrite solution to prevent the decomposition of the diazonium salt.[4]

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10-15 minutes in the ice bath. The resulting solution contains the freshly prepared 4-methoxy-2-methylbenzenediazonium chloride, ready for the coupling reaction.

Protocol 3: Azo Coupling with 2-Naphthol (B1666908)

The final step involves the electrophilic aromatic substitution reaction between the diazonium salt and an electron-rich coupling agent, in this case, 2-naphthol, to form the azo dye.[1][5]

Materials:

-

Diazonium salt solution from Protocol 2

-

2-Naphthol

-

Sodium Hydroxide (B78521) (NaOH)

-

Distilled Water

-

Ice

-

Beakers

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Recrystallization solvent (e.g., Ethanol)

Procedure:

-

In a separate beaker, dissolve 2-naphthol (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 10% NaOH).[5]

-

Cool this alkaline solution of 2-naphthol in an ice-water bath to 0-5 °C.[1]

-

With vigorous stirring, slowly add the cold diazonium salt solution (from Protocol 2) to the cold 2-naphthol solution.[1]

-

A brightly colored precipitate of the azo dye should form immediately upon mixing.

-

Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.[1]

-

Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with several portions of cold water to remove any unreacted salts and impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure azo dye crystals.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

| Parameter | Expected Value |

| Product Name | 1-((4-methoxy-2-methylphenyl)azo)naphthalen-2-ol |

| Appearance | Red to Orange Crystalline Solid |

| Yield | 70-85%[4] |

| Melting Point (°C) | >200 °C (Varies with purity) |

| UV-Vis λmax (in Ethanol) | 480 - 520 nm[4] |

| 1H NMR (CDCl3, δ ppm) | Aromatic Protons: 6.8 - 8.5 ppm-OCH3 Protons: ~3.9 ppm-CH3 Protons: ~2.4 ppm-OH Proton: >10 ppm (broad)[6] |

| FT-IR (cm-1) | O-H stretch: 3200-3500 (broad)C-H stretch (aromatic): 3000-3100N=N stretch: 1450-1500C-O stretch: 1200-1270 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis of the azo dye starting from this compound.

Caption: Overall workflow for azo dye synthesis.

Chemical Reaction Pathway

This diagram outlines the chemical transformations from the starting material to the final azo dye product.

Caption: Key chemical transformations in the synthesis.

References

Application Notes and Protocols: Selective Nitration of 4-Methylanisole to 4-Methyl-3-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective nitration of aromatic compounds is a cornerstone of organic synthesis, providing key intermediates for the pharmaceutical, agrochemical, and materials science industries. This document provides detailed application notes and a laboratory protocol for the regioselective nitration of 4-methylanisole (B47524) to yield 4-methyl-3-nitroanisole. The methoxy (B1213986) and methyl groups of 4-methylanisole are both activating and ortho-, para-directing, which can lead to a mixture of isomeric products. The protocol herein is designed to favor the formation of the 3-nitro isomer, a valuable building block in medicinal chemistry and drug development.[1][2] Careful control of reaction conditions is paramount to achieving the desired regioselectivity and minimizing the formation of byproducts such as 4-methyl-2-nitroanisole (B94649) and products resulting from ipso-nitration.

Data Presentation

A summary of the physical and chemical properties of the starting material and the desired product is provided below for easy reference.

| Property | 4-Methylanisole (Starting Material) | This compound (Product) |

| Molecular Formula | C₈H₁₀O | C₈H₉NO₃ |

| Molecular Weight | 122.16 g/mol | 167.16 g/mol |

| Appearance | Liquid | Liquid |

| Melting Point | -32 °C | 17 °C |

| Boiling Point | 174 °C | 266-267 °C |

| Density | 0.969 g/mL at 25 °C | 1.207 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.511 | 1.552 |

| CAS Number | 104-93-8 | 17484-36-5 |

Spectroscopic data for the product, this compound, is available and can be used for characterization.[3][4]

Reaction Mechanism and Regioselectivity

The nitration of 4-methylanisole is an electrophilic aromatic substitution reaction. The nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, acts as the electrophile.

The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its +R (resonance) effect. The methyl group (-CH₃) is a weakly activating, ortho-, para-directing group due to its +I (inductive) effect. The directing effects of these two groups are synergistic for substitution at the 2-position (ortho to both). However, steric hindrance from the adjacent methyl and methoxy groups can influence the regioselectivity. Substitution at the 3-position is ortho to the methyl group and meta to the methoxy group. While electronically less favored than 2-substitution, it can be promoted under certain conditions.

Caption: General workflow for the electrophilic nitration of 4-methylanisole.

Experimental Protocol

This protocol is designed to maximize the yield of this compound.

Materials and Reagents:

-

4-Methylanisole

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beakers, etc.)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Chromatography column (optional, for purification)

Procedure:

-

Reaction Setup:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add 4-methylanisole (e.g., 10 g, 81.8 mmol).

-

Cool the flask in an ice-salt bath to 0-5 °C.

-

-

Preparation of Nitrating Mixture:

-

In a separate beaker, carefully and slowly add concentrated nitric acid (e.g., 9.1 mL) to concentrated sulfuric acid (e.g., 18.2 mL) while cooling in an ice bath. Caution: This is a highly exothermic reaction.

-

-

Nitration Reaction:

-

Slowly add the cold nitrating mixture dropwise to the stirred solution of 4-methylanisole over a period of 30-45 minutes.

-

Maintain the reaction temperature between 0-5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

-

-

Work-up and Isolation:

-

Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with stirring.

-

Allow the ice to melt, and then extract the mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product will be a mixture of isomers. Purification by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent is recommended to isolate this compound. The progress of the separation can be monitored by thin-layer chromatography (TLC).

-

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Concentrated acids are highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The selective synthesis of this compound from 4-methylanisole is a challenging but achievable transformation. The provided protocol outlines a method that, with careful control of reaction parameters, can favor the formation of the desired 3-nitro isomer. The successful synthesis and purification of this compound provide a valuable intermediate for further elaboration in drug discovery and development programs. Researchers should anticipate the need for chromatographic purification to obtain the product in high purity.

References

Application Notes and Protocols for 4-Methyl-3-nitroanisole in Medicinal Chemistry

Authored for: Researchers, scientists, and drug development professionals.

Abstract

4-Methyl-3-nitroanisole (also known as 4-methoxy-2-nitrotoluene) is a valuable starting material in medicinal chemistry, primarily utilized as a synthetic intermediate in the development of targeted therapeutic agents. Its chemical structure allows for a variety of chemical transformations, making it a versatile building block for complex molecules. The most prominent application of this compound is in the synthesis of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of fluorinated AChE inhibitors.

Application: Synthesis of Acetylcholinesterase (AChE) Inhibitors